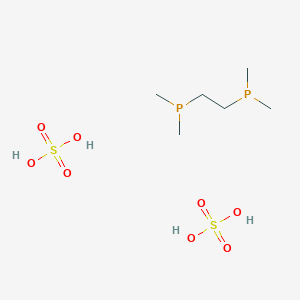
1,2-Bis(dimethylphosphino)ethane bisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(dimethylphosphino)ethane bisulfate is a chemical compound that serves as a diphosphine ligand in coordination chemistry. It is a colorless, air-sensitive liquid that is soluble in organic solvents. The compound is known for its strong basicity and compact structure, making it a valuable ligand in various chemical reactions .
Preparation Methods
1,2-Bis(dimethylphosphino)ethane bisulfate can be synthesized through several methods:
Reaction with Methylmagnesium Iodide: This method involves the reaction of methylmagnesium iodide with 1,2-bis(dichlorophosphino)ethane[ \text{Cl}_2\text{PCH}_2\text{CH}_2\text{PCl}_2 + 4 \text{MeMgI} \rightarrow \text{Me}_2\text{PCH}_2\text{CH}_2\text{PMe}_2 + 4 \text{MgICl} ]
Alkylation of Sodium Dimethylphosphide: Another method involves the alkylation of sodium dimethylphosphide.
Chemical Reactions Analysis
1,2-Bis(dimethylphosphino)ethane bisulfate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, forming complexes with metals such as zirconium and nickel.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Metal halides, Grignard reagents.
Major products formed from these reactions include phosphine oxides, secondary phosphines, and metal complexes .
Scientific Research Applications
1,2-Bis(dimethylphosphino)ethane bisulfate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.
Biology: The compound is used in the study of enzyme mimics and metalloproteins.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 1,2-Bis(dimethylphosphino)ethane bisulfate exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and hydroformylation. The molecular targets and pathways involved include metal centers in enzymes and catalytic systems .
Comparison with Similar Compounds
1,2-Bis(dimethylphosphino)ethane bisulfate can be compared with other similar compounds:
1,2-Bis(dicyclohexylphosphino)ethane: A bulkier analogue that is also a solid.
1,2-Bis(dimethylphosphino)benzene: A more rigid analogue.
Tetramethylethylenediamine: The diamine analogue of this compound.
The uniqueness of this compound lies in its strong basicity and compact structure, making it a valuable ligand in various chemical reactions.
Properties
CAS No. |
86539-47-1 |
|---|---|
Molecular Formula |
C6H20O8P2S2 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-dimethylphosphanylethyl(dimethyl)phosphane;sulfuric acid |
InChI |
InChI=1S/C6H16P2.2H2O4S/c1-7(2)5-6-8(3)4;2*1-5(2,3)4/h5-6H2,1-4H3;2*(H2,1,2,3,4) |
InChI Key |
RZMBZHGCSCYSPA-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)CCP(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)
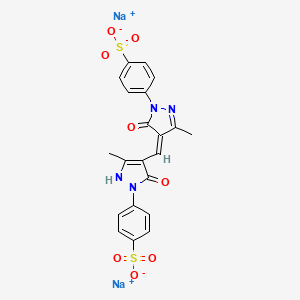
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)
![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
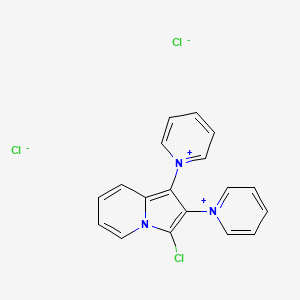
![2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404626.png)
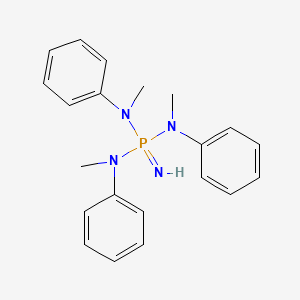



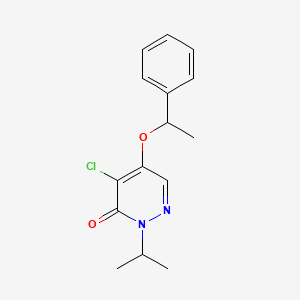
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
